2-(2,4-dichlorophenoxy)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]acetamide
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Overview
Description
2-(2,4-DICHLOROPHENOXY)-N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENOXY)-N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)ACETAMIDE typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the 2,4-Dichlorophenoxy Group: This step involves the nucleophilic substitution reaction of the benzimidazole core with 2,4-dichlorophenol.
Attachment of the Tetrahydrofuran Group: This can be done through a coupling reaction using a suitable reagent like tetrahydrofuran-2-carboxylic acid.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the tetrahydrofuran ring.
Reduction: Reduction reactions can occur at the nitro groups or other reducible functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, benzimidazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar properties and be used in assays to evaluate its biological activity.
Medicine
Medicinally, compounds with similar structures are investigated for their therapeutic potential. They may act as antifungal, antiviral, or anticancer agents, depending on their interaction with biological targets.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity and biological activity make them versatile tools in various applications.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)ACETAMIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting their function. The dichlorophenoxy and tetrahydrofuran groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenoxy)-N-(1H-benzimidazol-2-yl)acetamide
- 2-(2,4-Dichlorophenoxy)-N-(2-furanyl-1H-benzimidazol-6-yl)acetamide
- 2-(2,4-Dichlorophenoxy)-N-(2-tetrahydro-2-furanyl-1H-benzimidazol-5-yl)acetamide
Uniqueness
The uniqueness of 2-(2,4-DICHLOROPHENOXY)-N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)ACETAMIDE lies in its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds. The presence of the tetrahydrofuran ring, in particular, may enhance its solubility and bioavailability.
Properties
Molecular Formula |
C19H17Cl2N3O3 |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C19H17Cl2N3O3/c20-11-3-6-16(13(21)8-11)27-10-18(25)22-12-4-5-14-15(9-12)24-19(23-14)17-2-1-7-26-17/h3-6,8-9,17H,1-2,7,10H2,(H,22,25)(H,23,24) |
InChI Key |
IDTUFPZKNRRKCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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